(R)-P-PhosRuthenium(acac)2
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Overview
Description
®-P-PhosRuthenium(acac)2 is a coordination complex derived from the acetylacetonate anion and ruthenium ions. The ligand acetylacetonate, often abbreviated as acac, is a β-diketone that forms a six-membered chelate ring with the metal. This compound is notable for its applications in catalysis and organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-P-PhosRuthenium(acac)2 typically involves the treatment of a ruthenium salt with acetylacetone. The reaction is facilitated by the addition of a base, which assists in the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex formation . The general reaction can be represented as:
Ruz++zHacac→Ru(acac)z+zH+
The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of ®-P-PhosRuthenium(acac)2 may involve metal-organic chemical deposition (MOCD) methods, which allow for the deposition of the compound onto various support materials. This method involves moderate temperatures and high pressures to achieve high yields and well-dispersed nanoparticles .
Chemical Reactions Analysis
Types of Reactions
®-P-PhosRuthenium(acac)2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas or sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and solvents to facilitate the exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions may produce lower oxidation state ruthenium complexes.
Scientific Research Applications
®-P-PhosRuthenium(acac)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-P-PhosRuthenium(acac)2 involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligand forms a stable chelate ring with the ruthenium ion, allowing for efficient catalysis. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the activation of substrates through coordination with the ruthenium center .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-P-PhosRuthenium(acac)2 include other metal acetylacetonates, such as:
- Titanium acetylacetonate
- Zirconium acetylacetonate
- Hafnium acetylacetonate
- Chromium acetylacetonate
Uniqueness
®-P-PhosRuthenium(acac)2 is unique due to its specific coordination environment and the properties imparted by the ruthenium center. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly valuable in catalytic applications .
Properties
Molecular Formula |
C48H50N2O8P2Ru+2 |
---|---|
Molecular Weight |
945.9 g/mol |
IUPAC Name |
[3-(4-diphenylphosphaniumyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphanium;pentane-2,4-dione;ruthenium(2+) |
InChI |
InChI=1S/C38H34N2O4P2.2C5H7O2.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;2*1-4(6)3-5(2)7;/h5-26H,1-4H3;2*3H,1-2H3;/q;2*-1;+2/p+2 |
InChI Key |
UMNVCBQDHTVSIM-UHFFFAOYSA-P |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.COC1=NC(=C(C(=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4[PH+](C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.[Ru+2] |
Origin of Product |
United States |
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